molecular formula C12H19NO B8452888 N-(Benzyloxy)-3-pentanamine

N-(Benzyloxy)-3-pentanamine

Cat. No. B8452888
M. Wt: 193.28 g/mol
InChI Key: KVQQACCDQYFLDI-UHFFFAOYSA-N
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Patent
US05612377

Procedure details

Trifluoroacetic acid (42 mL, 544 mmole) was added to a chilled (0° C.) solution of tert-butyl N-benzyloxy-N-(1-ethylpropyl)carbamate (21.6 g, 73.6 mmole) in methylene chloride (300 mL). The reaction was stirred at ambient temperature for about 18 hours then concentrated under vacuum. Saturated aqueous sodium bicarbonate (100 mL) was added to the residue followed by a quantity of solid sodium carbonate sufficient to adjust the pH of the reaction mixture to pH 9. The reaction mixture was extracted with diethyl ether (4×50 mL). The extracts were combined, dried over sodium sulfate then concentrated to provide 10.9 g of N-benzyloxy-N-(1-ethylpropyl)amine as an oil.
Quantity
42 mL
Type
reactant
Reaction Step One
Name
tert-butyl N-benzyloxy-N-(1-ethylpropyl)carbamate
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH2:8]([O:15][N:16]([CH:24]([CH2:27][CH3:28])[CH2:25][CH3:26])C(=O)OC(C)(C)C)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(Cl)Cl>[CH2:8]([O:15][NH:16][CH:24]([CH2:27][CH3:28])[CH2:25][CH3:26])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
42 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
tert-butyl N-benzyloxy-N-(1-ethylpropyl)carbamate
Quantity
21.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ON(C(OC(C)(C)C)=O)C(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under vacuum
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium bicarbonate (100 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)ONC(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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